molecular formula C3H6CaCl4KNa2O3 B1233783 Ringer's lactate CAS No. 8022-63-7

Ringer's lactate

Cat. No. B1233783
CAS RN: 8022-63-7
M. Wt: 357 g/mol
InChI Key: ZEWYCNBZMPELPF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

A crystalloid solution that contains SODIUM CHLORIDE;  SODIUM LACTATE;  POTASSIUM CHLORIDE;  and CALCIUM CHLORIDE. It is used for FLUID THERAPY.

Scientific Research Applications

Ototoxicity Prevention in Chemotherapy

Ringer's lactate has been explored for its potential in preventing ototoxicity caused by cisplatinum chemotherapy. A study on chinchillas investigated transtympanic this compound application for this purpose. However, the study concluded that this application did not provide an otoprotective effect in their animal model (Munguia et al., 2010).

Treatment in Critical Illnesses

Research on severe acute pancreatitis, associated with hypocalcemia, highlighted that Ringer’s lactate might improve early systemic inflammation. The study found that Ringer’s lactate, which contains lactate and calcium, may influence mechanisms and markers related to organ failure and inflammation in disease models mimicking human illness (Khatua et al., 2020).

Trauma Patient Outcomes

A community-based study compared outcomes in trauma patients resuscitated with D- and L-lactate fluids, including this compound. The study observed the impact of different lactate volumes on mortality and mechanical ventilation requirements (Kuwabara et al., 2013).

Anti-tumor Effects

Non-thermal atmospheric pressure plasma activates lactate in Ringer’s solution, revealing potential anti-tumor effects. This discovery suggests that plasma-activated Ringer’s lactate solution might be useful in chemotherapy applications (Tanaka et al., 2016).

Historical Perspective

The development and historical significance of Ringer’s lactate in medical practice have been documented. This includes its origins and evolution as a commonly used intravenous crystalloid solution (Baskett, 2003).

Hemorrhagic Shock Treatment

Ringer-lactate's efficacy in hemorrhagic shock treatment was assessed, revealing that its use can have different effects based on the severity of the shock. It was found to be detrimental in severe shock but beneficial in moderate shock cases (Hussmann et al., 2014).

properties

CAS RN

8022-63-7

Molecular Formula

C3H6CaCl4KNa2O3

Molecular Weight

357 g/mol

InChI

InChI=1S/C3H6O3.Ca.4ClH.K.2Na/c1-2(4)3(5)6;;;;;;;;/h2,4H,1H3,(H,5,6);;4*1H;;;/q;+2;;;;;+1;;+1/p-4

InChI Key

ZEWYCNBZMPELPF-UHFFFAOYSA-J

SMILES

CC(C(=O)O)O.[Na].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Ca+2]

Canonical SMILES

CC(C(=O)O)O.[Na].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Ca+2]

synonyms

Hartmann's solution
Hartmanns Solution
Lactate, Ringer's
Lactate, Ringers
Lactated Ringer Solution
Lactated Ringer's
Lactated Ringer's Solution
Lactated Ringers Solution
Ringer's lactate
Ringer's Solution, Lactated
Ringer's, lactated
Ringers Lactate
Ringers Solution, Lactated

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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